molecular formula C27H21NO5 B12202043 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide

Cat. No.: B12202043
M. Wt: 439.5 g/mol
InChI Key: CETTZSASKUTADQ-UHFFFAOYSA-N
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Description

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide is a complex organic compound with a molecular formula of C27H21NO5. This compound features a unique structure combining chromen, benzofuran, and benzamide moieties, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen and benzofuran intermediates, followed by their coupling and subsequent functionalization to introduce the methoxybenzamide group. Common reagents used in these reactions include ethyl acetoacetate, salicylaldehyde, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions are carefully monitored to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran and chromen rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
  • N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide

Uniqueness

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide is unique due to its specific combination of chromen, benzofuran, and benzamide structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H21NO5

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C27H21NO5/c1-3-16-12-13-23-19(14-16)20(15-24(29)32-23)26-25(17-8-4-7-11-22(17)33-26)28-27(30)18-9-5-6-10-21(18)31-2/h4-15H,3H2,1-2H3,(H,28,30)

InChI Key

CETTZSASKUTADQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5OC

Origin of Product

United States

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